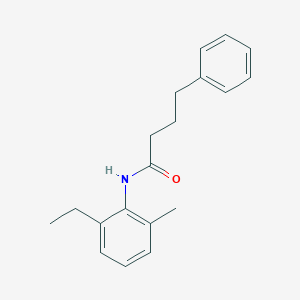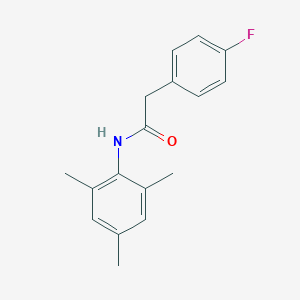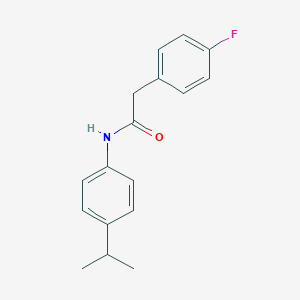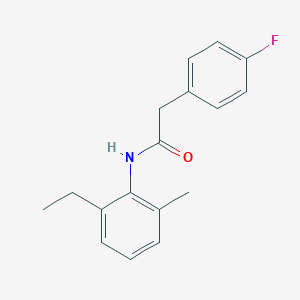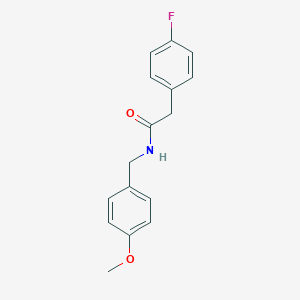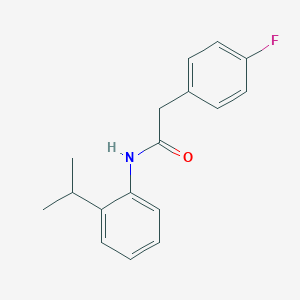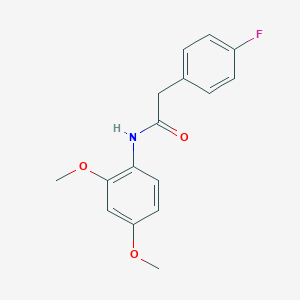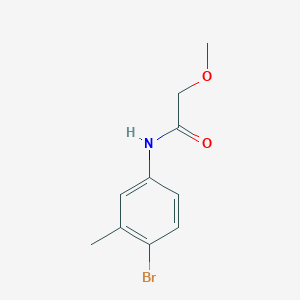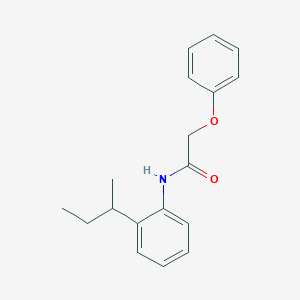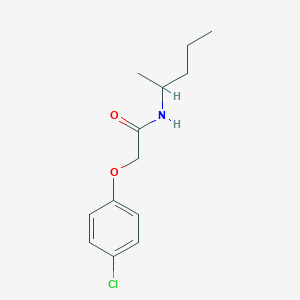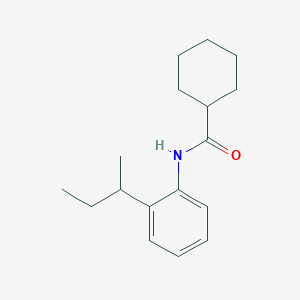![molecular formula C18H30N2O B291056 N-[4-(diethylamino)phenyl]octanamide](/img/structure/B291056.png)
N-[4-(diethylamino)phenyl]octanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(diethylamino)phenyl]octanamide, also known as lidocaine, is a local anesthetic commonly used in medical procedures. It was first synthesized in 1943 by Swedish chemist Nils Löfgren and has since become a widely used medication due to its effectiveness in reducing pain.
Mécanisme D'action
Lidocaine works by blocking voltage-gated sodium channels in nerve cells, preventing the transmission of pain signals to the brain. This mechanism of action is what makes N-[4-(diethylamino)phenyl]octanamide an effective local anesthetic.
Biochemical and Physiological Effects:
Lidocaine has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the release of pro-inflammatory cytokines, reduce oxidative stress, and modulate the immune response. Additionally, N-[4-(diethylamino)phenyl]octanamide has been shown to have anti-arrhythmic effects by reducing the excitability of cardiac cells.
Avantages Et Limitations Des Expériences En Laboratoire
Lidocaine is a commonly used local anesthetic in laboratory experiments due to its effectiveness in reducing pain and discomfort in animal models. However, it is important to note that N-[4-(diethylamino)phenyl]octanamide can have off-target effects on cellular processes, and its use should be carefully monitored to ensure that it does not interfere with experimental outcomes.
Orientations Futures
There are a number of potential future directions for research on N-[4-(diethylamino)phenyl]octanamide. One area of interest is the development of more targeted and specific local anesthetics that have fewer off-target effects. Additionally, there is ongoing research into the potential use of N-[4-(diethylamino)phenyl]octanamide as a treatment for neuropathic pain and arrhythmias. Finally, there is interest in exploring the potential use of N-[4-(diethylamino)phenyl]octanamide as an anti-inflammatory agent in conditions such as sepsis and acute lung injury.
Méthodes De Synthèse
Lidocaine is synthesized through a multistep process that involves the reaction of 2,6-dimethylaniline with chloroacetyl chloride to form N-(2,6-dimethylphenyl)-2-chloroacetamide. This intermediate is then reacted with diethylamine to form N-[2-(diethylamino)-2-oxoethyl]-2,6-dimethylbenzamide. The final step involves the reaction of this compound with octanoyl chloride to form N-[4-(diethylamino)phenyl]octanamide.
Applications De Recherche Scientifique
Lidocaine has been extensively studied for its use as a local anesthetic in medical procedures. It is commonly used in dentistry, dermatology, and surgery to reduce pain and discomfort. Additionally, N-[4-(diethylamino)phenyl]octanamide has been studied for its potential use in treating arrhythmias and neuropathic pain.
Propriétés
Formule moléculaire |
C18H30N2O |
|---|---|
Poids moléculaire |
290.4 g/mol |
Nom IUPAC |
N-[4-(diethylamino)phenyl]octanamide |
InChI |
InChI=1S/C18H30N2O/c1-4-7-8-9-10-11-18(21)19-16-12-14-17(15-13-16)20(5-2)6-3/h12-15H,4-11H2,1-3H3,(H,19,21) |
Clé InChI |
KJBBRAFVGHGCAL-UHFFFAOYSA-N |
SMILES |
CCCCCCCC(=O)NC1=CC=C(C=C1)N(CC)CC |
SMILES canonique |
CCCCCCCC(=O)NC1=CC=C(C=C1)N(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



